molecular formula C8H14O B13796938 trans-3,4-Dimethylcyclohexanone CAS No. 28023-45-2

trans-3,4-Dimethylcyclohexanone

Cat. No.: B13796938
CAS No.: 28023-45-2
M. Wt: 126.20 g/mol
InChI Key: ZDCYWXYPRPCJOY-RNFRBKRXSA-N
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Description

Contextualization within Cyclohexanone (B45756) Chemistry and its Isomeric Forms

Cyclohexanones are six-membered cyclic ketones that form the core of numerous natural products and synthetic compounds. qiboch.com The introduction of substituents, such as the two methyl groups in 3,4-dimethylcyclohexanone (B1585827), gives rise to various isomers. These isomers can differ in the position of the methyl groups (regioisomers) and their spatial orientation (stereoisomers).

For 3,4-dimethylcyclohexanone, two primary stereoisomeric forms exist: cis and trans. In the cis isomer, the two methyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. vaia.com This seemingly subtle difference in three-dimensional arrangement has profound implications for the molecule's physical properties, stability, and chemical behavior. The trans configuration, in particular, locks the cyclohexane ring into specific conformations that influence its reactivity and spectroscopic signature.

Significance of Stereoisomeric Ketones in Advanced Organic Synthesis and Mechanistic Investigations

Stereoisomeric ketones, including trans-3,4-dimethylcyclohexanone, are of paramount importance in advanced organic synthesis. The precise spatial arrangement of functional groups in these molecules allows for stereoselective reactions, where one stereoisomer is formed in preference to others. This level of control is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where only a specific stereoisomer may exhibit the desired therapeutic effect.

Furthermore, these ketones are invaluable tools for mechanistic investigations. By studying the reactions of different stereoisomers, chemists can elucidate the intricate details of reaction pathways, including the transition states and intermediates involved. acs.orgnih.gov The rigid conformational preferences of molecules like this compound provide a well-defined system for probing the steric and electronic effects that govern chemical transformations.

Overview of Current Research Trends Relevant to Substituted Cyclohexanones

Current research involving substituted cyclohexanones is vibrant and multifaceted. One significant area of focus is the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. nih.gov This includes the exploration of tandem reactions and photocatalyzed annulations to construct the cyclohexanone ring system. nih.gov

Another prominent trend is the use of substituted cyclohexanones as model systems to study fundamental concepts in physical organic chemistry, such as conformational analysis and reaction kinetics. The influence of substituents on the equilibrium between different chair and boat conformations of the cyclohexane ring continues to be an area of active investigation. qiboch.com Additionally, the unique reactivity of the carbonyl group in these systems is being harnessed in a variety of chemical transformations. researchgate.net

Scope and Research Objectives Pertaining to this compound

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and physical properties, synthesis, and spectroscopic characterization. The objective is to present a detailed and scientifically accurate account of this specific stereoisomer, drawing from established chemical literature. By concentrating solely on the trans isomer, this work seeks to highlight the unique features that distinguish it from its cis counterpart and other substituted cyclohexanones.

The following sections will delve into the specific physical and chemical properties of this compound, outline synthetic routes for its preparation, and provide an in-depth analysis of its spectroscopic data.

Physical and Chemical Properties

The distinct three-dimensional structure of this compound gives rise to a specific set of physical and chemical properties.

Molecular Structure and Conformation

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric strain. In the most stable chair conformation, the two methyl groups can occupy either axial or equatorial positions. For the trans isomer, one methyl group will be in an equatorial position and the other in an axial position (a,e) or both can be in equatorial positions (e,e) in the two possible chair conformations. The diequatorial conformation is generally the more stable of the two.

Physicochemical Data

The physical properties of 3,4-dimethylcyclohexanone have been documented, though specific data for the pure trans isomer can be less common than for the mixture of isomers.

PropertyValue
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Boiling Point187-189 °C (for a mixture of isomers) acs.org
Density0.92 g/cm³ (for a mixture of isomers) ontosight.ai
Refractive Index1.4512 at 20°C (for a mixture of isomers) acs.org

Note: Some data may correspond to a mixture of cis and trans isomers.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic pathways, often involving the manipulation of stereocenters to favor the desired trans configuration.

One historical approach involves the hydrogenation of 3,4-dimethylphenol (B119073) to 3,4-dimethylcyclohexanol, followed by oxidation to the corresponding ketone. acs.org However, this method often leads to a mixture of isomers, with the cis form sometimes predominating. acs.org

More targeted syntheses might employ stereoselective methods. For instance, a modification of a known procedure for synthesizing substituted cyclopentanones has been attempted for the preparation of cis-trans isomers of 3,4-dimethylcyclohexanone. acs.org This involved a sequence starting from γ-acetylvaleronitrile. acs.org

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong, sharp peak around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. bartleby.com Other significant peaks would include those corresponding to C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for characterizing the carbon skeleton of the molecule. For this compound, distinct signals are observed for each unique carbon atom.

Chemical Shift (ppm)Assignment
211.47C1 (Carbonyl)
49.25C2/C6
41.30C3/C5
(not specified)C4
(not specified)Methyl Carbons

Data from a ¹³C NMR spectrum of this compound. chemicalbook.com

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The signals for the protons on the cyclohexane ring and the methyl groups will be split according to their neighboring protons, and their chemical shifts will be influenced by their proximity to the electron-withdrawing carbonyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28023-45-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3R,4R)-3,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

ZDCYWXYPRPCJOY-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)C[C@H]1C

Canonical SMILES

CC1CCC(=O)CC1C

Origin of Product

United States

Stereochemical and Conformational Landscape of Trans 3,4 Dimethylcyclohexanone

Fundamental Principles of Cyclohexanone (B45756) Conformations

Cyclohexane (B81311) and its derivatives are not planar molecules. To alleviate the strain associated with a flat hexagonal ring, where bond angles would be 120°, the ring puckers into several non-planar conformations. wikipedia.org The most stable of these is the chair conformation. libretexts.org

Chair Conformation Analysis and Energetics

The chair conformation of cyclohexane is the most energetically favorable arrangement, as it minimizes both angle strain (with bond angles near the ideal tetrahedral angle of 109.5°) and torsional strain (with all adjacent C-H bonds staggered). libretexts.org In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial, pointing perpendicular to the general plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring. visualizeorgchem.com

When a substituent, such as a methyl group, is introduced onto the ring, it can occupy either an axial or an equatorial position. The equatorial position is generally more stable to avoid steric strain arising from 1,3-diaxial interactions. msu.edu This steric hindrance occurs when an axial substituent interacts unfavorably with the other two axial atoms on the same side of the ring. msu.eduyoutube.com

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG) for moving a substituent from the equatorial to the axial position. pearson.com Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk. wikipedia.orgmasterorganicchemistry.com For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol), indicating a significant energy penalty for occupying the axial position. wikipedia.orgwikipedia.org

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.74 wikipedia.org
-OH (Hydroxyl)0.87 masterorganicchemistry.com
-Br (Bromo)0.43 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)~5.0 wikipedia.org

Inversion Pathways and Conformational Dynamics

At room temperature, cyclohexane rings are conformationally mobile and undergo a rapid process known as a "ring flip" or "chair flip." wikipedia.org This process interconverts the two chair conformations, causing all axial substituents to become equatorial and all equatorial substituents to become axial. visualizeorgchem.com

The ring flip is not a single-step process but proceeds through several higher-energy intermediate conformations. researchgate.net The pathway from one chair to another involves passing through a high-energy half-chair transition state, followed by a twist-boat intermediate, and then another half-chair before settling into the inverted chair conformation. wikipedia.orgvisualizeorgchem.com The energy barrier for the chair-chair interconversion of cyclohexane is approximately 10-11 kcal/mol. nih.gov Because of this rapid interconversion, it is often impossible to isolate individual conformers of substituted cyclohexanes at room temperature. wikipedia.org

Detailed Stereochemical Characterization of trans-3,4-Dimethylcyclohexanone

Diastereomeric Relationships with cis-3,4-Dimethylcyclohexanone (B3256878) and Other Positional Isomers

This compound is a stereoisomer of cis-3,4-Dimethylcyclohexanone. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. basicmedicalkey.com Specifically, the cis and trans isomers are diastereomers, which are stereoisomers that are not mirror images of each other. stackexchange.comreddit.com In the trans isomer, the two methyl groups are on opposite faces of the cyclohexane ring, whereas in the cis isomer, they are on the same face. pressbooks.pub

This fundamental difference in geometry leads to different stabilities and conformational preferences. For this compound, a ring flip interconverts a conformer with one axial and one equatorial methyl group (ae) into another equivalent (ea) conformer. In contrast, for the cis isomer, the two possible chair conformations are diequatorial (ee) and diaxial (aa). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. libretexts.org

Other positional isomers, such as 1,2-dimethylcyclohexane and 1,4-dimethylcyclohexane (B1583520), also exist as cis and trans diastereomers, each with unique conformational energetics. basicmedicalkey.comquora.comopenstax.org

Chiral Forms and Enantiomeric Considerations

Chirality is a property of a molecule that is non-superimposable on its mirror image. study.com The source of chirality is often a stereocenter, such as a carbon atom bonded to four different groups. basicmedicalkey.com

In this compound, both carbon 3 and carbon 4 are chiral centers. The molecule lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers (non-superimposable mirror images): (3R,4R)-3,4-dimethylcyclohexanone and (3S,4S)-3,4-dimethylcyclohexanone.

In contrast, the cis-3,4-dimethylcyclohexanone isomer possesses an internal plane of symmetry in its most stable conformation, making it an achiral meso compound, despite having two chiral centers.

IsomerChiralityStereochemical Classification
trans-1,2-DimethylcyclohexaneChiralExists as a pair of enantiomers doubtnut.com
cis-1,2-DimethylcyclohexaneAchiralMeso compound
trans-1,3-DimethylcyclohexaneChiralExists as a pair of enantiomers doubtnut.com
cis-1,3-DimethylcyclohexaneAchiralMeso compound quora.com
trans-1,4-DimethylcyclohexaneAchiralPossesses a center of symmetry reddit.com
cis-1,4-DimethylcyclohexaneAchiralPossesses a plane of symmetry reddit.com

Influence of Methyl Group Configuration on Ring Puckering and Distortion

The ideal chair conformation of cyclohexane is altered by the introduction of substituents. The presence of the sp²-hybridized carbonyl carbon in cyclohexanone already flattens the ring slightly compared to cyclohexane. The addition of methyl groups further influences the ring's geometry, a phenomenon known as ring puckering. nih.govacs.org

Synthetic Methodologies for Trans 3,4 Dimethylcyclohexanone and Its Stereoisomers

Diastereoselective Synthetic Routes to trans-3,4-Dimethylcyclohexanone

The synthesis of the trans isomer of 3,4-dimethylcyclohexanone (B1585827) requires precise control over the stereochemical outcome of the reaction. This is often achieved by carefully selecting the reaction pathway, either by influencing the stereochemistry during the formation of the cyclic structure or by the regioselective manipulation of a pre-existing molecular framework.

Control of Relative Stereochemistry During Ring Formation

The formation of the cyclohexanone (B45756) ring with the desired trans configuration of the methyl groups is a key challenge. One effective strategy involves a cascade inter–intramolecular double Michael addition. beilstein-journals.orgnih.gov This approach utilizes the reaction of a Michael donor with a suitable acceptor, leading to a cyclized product with controlled stereochemistry. For instance, the reaction between curcumins and arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can yield highly substituted cyclohexanones. beilstein-journals.orgnih.gov The stereochemistry of the resulting cyclohexanone ring is established during the 6-endo-trig intramolecular Michael addition, which proceeds in a diastereoselective manner. beilstein-journals.orgnih.gov X-ray analysis of similar structures has confirmed that the substituents in the resulting cyclohexane (B81311) ring are trans to each other. beilstein-journals.orgnih.gov

Another approach to achieve a trans configuration is through allylic substitution followed by ozonolysis. This method has been successfully applied to the synthesis of trans-2,6-disubstituted cyclohexanones, demonstrating high regio- and stereoselectivity. nih.gov The stereochemistry of the SN2' products is controlled by the existing chirality on the ring, which can be extended to the synthesis of enantiomerically enriched cyclohexanones. nih.gov Although this example pertains to 2,6-disubstitution, the underlying principles of stereocontrol can be conceptually applied to the synthesis of 3,4-disubstituted analogs.

Regioselective Functionalization of Precursor Molecules

The regioselective introduction of methyl groups onto a precursor molecule is another viable route to this compound. This can be achieved through various methods that allow for the precise placement of functional groups. For example, the development of methodologies for the regioselective synthesis of various heterocyclic and carbocyclic systems highlights the importance of controlling the position of substitution. rsc.org While not directly focused on 3,4-dimethylcyclohexanone, these methods provide a conceptual framework for the regioselective methylation of a cyclohexanone precursor.

One could envision a strategy starting from a cyclohexenone, where sequential conjugate additions of methyl groups could be controlled to afford the desired 3,4-disubstitution pattern. The first methylation would occur at the 3-position, followed by a second methylation at the 4-position of the resulting enolate. The stereochemical outcome of the second methylation would be crucial in determining the cis/trans ratio.

Enantioselective Synthesis of Optically Active this compound

The synthesis of enantiomerically pure this compound requires the use of asymmetric synthetic methods. These methods introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net While a direct application to this compound is not prominently reported, the principles of chiral auxiliary-mediated synthesis are well-established for creating chiral centers in cyclic systems. For example, the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary has been demonstrated in the asymmetric synthesis of α,α-disubstituted α-amino acids. The diastereoselective alkylation of a β-keto ester derivative bearing this auxiliary proceeds with high diastereoselectivity. This concept could be adapted to the synthesis of chiral 3,4-disubstituted cyclohexanones by controlling the alkylation of a suitable cyclohexanone-derived enolate.

Asymmetric Organocatalysis in Cyclohexanone Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.govwayne.edu One notable strategy is the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones. wayne.edu This approach utilizes a chiral primary amine–thiourea conjugate catalyst to promote the Michael addition of a nucleophile, such as a malonate, to the cyclohexadienone. This reaction proceeds with high diastereoselectivity and enantioselectivity, creating a highly congested chiral cyclohexenone. wayne.edu By choosing a substrate with two different methyl groups at the 4-position, or by a subsequent functionalization, this method could potentially be adapted for the synthesis of chiral this compound.

Domino double-Michael additions, as mentioned in the diastereoselective context, can also be rendered enantioselective by using a chiral organocatalyst. nih.govnih.gov For instance, the reaction of 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones with 2-alkylidenemalononitriles catalyzed by quinine (B1679958) can produce highly functionalized and chiral 4-hydroxy-3-oxocyclohex-3-enes with excellent diastereoselectivities and good enantioselectivities. nih.govnih.gov

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a versatile platform for asymmetric synthesis, with rhodium and copper complexes being particularly effective for various transformations.

Copper-catalyzed Reactions: Copper-catalyzed asymmetric reactions have been developed for the synthesis of chiral carbonyl compounds. For example, the asymmetric Mukaiyama–Michael reaction between silyl (B83357) enol ethers and β,γ-unsaturated α-keto esters can be catalyzed by a chiral copper(II) complex, affording chiral 1,5-dicarbonyl compounds in high yields and enantioselectivities. These products can then be further manipulated to form chiral cyclohexadiene analogues. While not a direct synthesis of the target molecule, this illustrates the potential of copper catalysis in constructing chiral six-membered rings.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches offer an effective pathway for accessing enantiomerically pure chiral building blocks by harnessing the high stereoselectivity of enzymes. For a molecule like this compound, which has two chiral centers, enzymatic methods can be pivotal in resolving racemic mixtures or in the asymmetric synthesis from a prochiral precursor.

One prominent strategy is the enzymatic kinetic resolution (EKR) of a racemic precursor. wikipedia.orgyoutube.com In a hypothetical application, a racemic mixture of trans-3,4-dimethylcyclohexanol could be subjected to acylation catalyzed by a lipase, such as Candida antarctica Lipase B (CAL-B). researchgate.netresearchgate.net The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. The maximum yield for a single enantiomer in a classic kinetic resolution is 50%. wikipedia.org To overcome this limitation, a dynamic kinetic resolution (DKR) could be employed, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product. wikipedia.org

Another powerful chemoenzymatic method involves the asymmetric reduction of a prochiral ketone. A suitable precursor, such as 3,4-dimethylcyclohex-2-en-1-one, could be stereoselectively reduced using a carbonyl reductase (CRED). Recent studies on structurally similar piperidine (B6355638) substrates have shown that stereoselectively distinct carbonyl reductases can be used to synthesize all four possible stereoisomers of a product with exceptional catalytic performance, often achieving greater than 99% enantiomeric excess (ee) and conversion. nih.gov Similarly, the microbial reduction of prochiral diones using baker's yeast is a well-established method for producing chiral hydroxy ketones with high enantiopurity, which can then be further elaborated. orgsyn.org

Table 1: Examples of Chemoenzymatic Reactions for Synthesizing Chiral Cyclohexanone and Piperidine Analogs

EnzymeSubstrateReaction TypeProduct eeConversion/YieldReference
Baker's Yeast2,2-Dimethylcyclohexane-1,3-dioneAsymmetric Reduction98-99% ee54-57% Yield orgsyn.org
HeCRtert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylateAsymmetric Reduction>99% ee>99% nih.gov
DbCRtert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylateAsymmetric Reduction>99% ee>99% nih.gov
Lipase (CAL-B)Racemic 4-arylbut-3-en-2-olKinetic Resolution (Acylation)95-99% ee~50% researchgate.net
Toyobo LIP-300Racemic Piperidine AtropisomerKinetic Resolution (Acylation)High eeN/A nih.gov

Multistep Synthetic Strategies Incorporatingthis compound Scaffolds

Multistep synthesis provides the framework for constructing complex molecular architectures from simpler, readily available starting materials. youtube.comyoutube.com The synthesis of a specifically substituted carbocycle like this compound relies on the strategic formation of carbon-carbon bonds and the controlled installation of functional groups and stereocenters. youtube.comyoutube.com

Building Block Synthesis and Assembly

The construction of the cyclohexanone core is often achieved through powerful annulation reactions that assemble the ring from acyclic or simpler cyclic building blocks. nih.govwhiterose.ac.uk Domino or cascade reactions, which combine multiple bond-forming events in a single pot, are particularly efficient for this purpose. beilstein-journals.orgresearchgate.net

A plausible and widely used method for constructing substituted cyclohexanone rings is the Michael-aldol domino reaction . nih.gov This approach involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), followed by an intramolecular aldol (B89426) condensation to close the ring. For instance, the reaction of a β-keto ester nucleophile with a trisubstituted Michael acceptor can rapidly generate polyfunctional cyclohexanones. nih.gov

Another powerful strategy is the cascade inter-intramolecular double Michael addition. beilstein-journals.orgresearchgate.net In this approach, a suitable donor adds to an acceptor, and the resulting intermediate undergoes a subsequent intramolecular cyclization to form the six-membered ring. These reactions often proceed with high diastereoselectivity, establishing the relative stereochemistry of multiple substituents in a single, efficient operation. beilstein-journals.orgresearchgate.net

Strategies for Constructing the Dimethyl Substitution Pattern

The crucial challenge in synthesizing this compound is the stereocontrolled introduction of the two methyl groups to achieve the desired trans relationship.

A primary strategy involves the diastereoselective alkylation of a pre-existing cyclohexanone. Starting with 3-methylcyclohexanone (B152366), its corresponding enolate can be generated. To control the regioselectivity and reactivity, the ketone can be converted into a derivative such as a dimethylhydrazone. researchgate.net Deprotonation of the N,N-dimethylhydrazone of 3-methylcyclohexanone would form a lithiated aza-enolate. Subsequent alkylation with methyl iodide would likely proceed via axial attack on the conformer where the existing C3-methyl group occupies a pseudo-equatorial position, thereby directing the incoming electrophile to the opposite face and yielding the trans-3,4-dimethyl product with high selectivity. researchgate.net

An alternative and highly effective method is the stereoselective conjugate addition of a methyl group to a cyclohexenone precursor. For example, the reaction of 4-methylcyclohex-2-en-1-one (B3144395) with a lithium dimethylcuprate (Gilman) reagent would involve the delivery of a methyl nucleophile to the C3 position. The existing methyl group at C4 would sterically hinder the approach from the same face, forcing the nucleophile to add from the opposite face, thus establishing the trans stereochemistry between the two methyl groups.

Evaluation of Synthetic Efficiency and Stereochemical Fidelity

The success of any synthetic route is measured by its efficiency (chemical yield) and its ability to produce the desired stereoisomer exclusively (stereochemical fidelity). While data for the specific synthesis of this compound is not available in the search results, the performance of analogous reactions provides a strong benchmark for expected outcomes.

Modern organocatalyzed domino reactions for the synthesis of highly substituted cyclohexanones demonstrate excellent yields and stereocontrol. Base-catalyzed Michael-aldol reactions can produce cyclohexanone products with yields up to 84% and outstanding diastereoselectivity, with diastereomeric ratios (dr) often exceeding 20:1. nih.gov Similarly, cascade Michael reactions can afford functionalized cyclohexanones in good to excellent yields, in many cases with complete diastereoselectivity. beilstein-journals.orgresearchgate.net

The stereochemical fidelity of chemoenzymatic methods is typically exceptional. As highlighted in Table 1, enzymatic reductions and resolutions routinely achieve enantiomeric excesses greater than 95%, and often >99%. researchgate.netnih.govorgsyn.org This level of precision is crucial for the preparation of enantiopure compounds.

Table 2: Efficiency and Diastereoselectivity in Analogous Cyclohexanone Syntheses

Reaction TypeCatalyst/BaseSubstratesYieldDiastereomeric Ratio (dr)Reference
Michael-Aldol DominoDBUβ-Keto ester + Trisubstituted Michael acceptorup to 84%>20:1 nih.gov
Cascade Double Michaelaq. KOH / TBABCurcumin + Arylidenemalonate56-73%Complete Diastereoselectivity beilstein-journals.orgresearchgate.net
Reaction with MalononitrileLDAConjugated Enynone + MalononitrileN/AHigh Diastereoselectivity nih.gov

These data underscore the power of modern synthetic methods to construct complex cyclic systems like trans-3,4-dimethylcyclohexanone with a high degree of control over both yield and stereochemical outcome.

Reactivity and Mechanistic Investigations of Trans 3,4 Dimethylcyclohexanone

Carbonyl Reactivity and Stereoselectivity of Transformations

The presence of two methyl groups in a trans configuration on the cyclohexane (B81311) ring of trans-3,4-dimethylcyclohexanone creates a chiral environment that influences the approach of nucleophiles to the carbonyl group. This results in stereoselective transformations, yielding diastereomeric products in unequal ratios.

Nucleophilic addition to the carbonyl group of cyclic ketones can proceed via two main pathways: axial attack and equatorial attack. The facial selectivity of this addition is influenced by the steric hindrance posed by the substituents on the ring and torsional strain in the transition state. nih.gov

In the case of this compound, the two methyl groups adopt equatorial positions in the most stable chair conformation to minimize steric interactions. This conformational preference plays a crucial role in directing the approach of incoming nucleophiles.

Hydride Reduction: The reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) has been extensively studied. For cyclohexanones with substituents at the 3- and 4-positions, the stereochemical outcome depends on the balance between steric hindrance and electronic effects. Generally, small nucleophiles like hydride ions tend to favor axial attack, leading to the formation of an equatorial alcohol, which is often the thermodynamically more stable product. odinity.com However, the presence of substituents can alter this preference. For instance, in the reduction of 4-tert-butylcyclohexanone, less hindered reagents like NaBH₄ and LiAlH₄ predominantly yield the trans (equatorial) alcohol through axial attack. odinity.com

Grignard Reactions: The addition of Grignard reagents to substituted cyclohexanones introduces a new carbon-carbon bond and creates a tertiary alcohol. The stereoselectivity of this reaction is also governed by steric and electronic factors. The bulkier nature of Grignard reagents compared to hydride reagents often leads to a higher preference for equatorial attack to avoid steric clashes with axial hydrogens and other substituents. joaquinbarroso.com

For this compound, the addition of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a mixture of two diastereomeric tertiary alcohols. The predominant diastereomer would be the one resulting from the attack of the Grignard reagent from the less sterically hindered face of the carbonyl group. Recent studies have shown that the halide component of the Grignard reagent can also influence diastereoselectivity, with alkylmagnesium iodides sometimes exhibiting higher selectivity. joaquinbarroso.com

Table 1: Expected Products from Nucleophilic Addition to trans-3,4-Dimethylcyclohexanone

ReagentExpected Major Product (Alcohol Stereochemistry)Expected Minor Product (Alcohol Stereochemistry)
Sodium Borohydride (NaBH₄)trans-3,4-Dimethylcyclohexanol (Equatorial OH)cis-3,4-Dimethylcyclohexanol (Axial OH)
Methylmagnesium Bromide (CH₃MgBr)Product from equatorial attack (Axial OH)Product from axial attack (Equatorial OH)

Note: The expected product ratios are based on general principles of nucleophilic addition to substituted cyclohexanones and may vary depending on specific reaction conditions.

The diastereomeric product ratios in nucleophilic additions to cyclohexanones are rationalized by considering the transition state energies of the axial and equatorial attack pathways. Several models have been proposed to explain the observed stereoselectivities.

The Felkin-Anh model provides a framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. Although originally developed for acyclic systems, its principles can be extended to cyclic ketones. The model emphasizes the importance of steric interactions between the incoming nucleophile and the substituents on the alpha-carbon.

In the context of this compound, the approach of a nucleophile is influenced by the two equatorial methyl groups. Axial attack, leading to the equatorial alcohol, is generally favored for small nucleophiles as it avoids steric repulsion with the axial hydrogens at the C-2 and C-6 positions. nih.gov However, torsional strain can also play a significant role. The transition state for equatorial attack can be destabilized by eclipsing interactions between the forming bond and the adjacent axial C-H bonds. researchgate.net

Computational studies on substituted cyclohexanones have provided deeper insights into the factors governing stereoselectivity. These studies have shown that in addition to steric hindrance, electrostatic and orbital interactions can also influence the transition state energies and, consequently, the diastereomeric product ratio. researchgate.net For bulky nucleophiles, steric hindrance becomes the dominant factor, favoring equatorial attack to avoid 1,3-diaxial interactions. nih.gov

Enolate Chemistry and Alpha-Functionalization

The presence of α-hydrogens in this compound allows for the formation of enolates, which are versatile nucleophilic intermediates for the formation of carbon-carbon bonds at the α-position.

This compound is an unsymmetrical ketone with two different α-carbons, C-2 and C-5, from which a proton can be abstracted to form two different regioisomeric enolates. The formation of these enolates can be controlled under either kinetic or thermodynamic conditions. stackexchange.com

Kinetic Enolate: The kinetic enolate is formed by the removal of the most accessible and generally more acidic proton. In this compound, the protons at the C-2 position are sterically less hindered than the proton at the C-5 position (which is adjacent to a methyl-substituted carbon). Therefore, the use of a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) is expected to favor the formation of the less substituted kinetic enolate (the Δ²,³-enolate). quimicaorganica.org

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is typically the more substituted one. In this case, the Δ³,⁴-enolate would be the thermodynamic product. Its formation is favored under conditions that allow for equilibration between the two enolates. This is typically achieved by using a weaker base (such as an alkoxide) or a strong base in a smaller, stoichiometric amount at higher temperatures, often in a protic solvent. stackexchange.com

Table 2: Conditions for Regioselective Enolate Formation of trans-3,4-Dimethylcyclohexanone

ConditionFavored EnolateBase/Solvent/Temperature
Kinetic ControlLess substituted (Δ²,³-enolate)LDA / THF / -78 °C
Thermodynamic ControlMore substituted (Δ³,⁴-enolate)NaOEt / EtOH / 25 °C

Once formed, the enolate of this compound can react with electrophiles, such as alkyl halides or acyl chlorides, in α-alkylation or α-acylation reactions. The stereochemical outcome of these reactions is influenced by the geometry of the enolate and the direction of approach of the electrophile. ubc.ca

The alkylation of conformationally rigid cyclohexanone (B45756) enolates generally proceeds via axial attack of the electrophile. This is because the transition state for axial alkylation more closely resembles a stable chair conformation of the product, whereas equatorial alkylation proceeds through a higher-energy twist-boat-like transition state. ubc.ca

For the enolate derived from this compound, alkylation would be expected to occur predominantly from the face opposite to the methyl groups to minimize steric hindrance. The resulting product would have the newly introduced alkyl or acyl group in an axial position, which could then potentially equilibrate to the more stable equatorial position if the product is enolizable.

Enamines, formed from the reaction of a ketone with a secondary amine, are nucleophilic species that can undergo α-alkylation and acylation reactions, similar to enolates. The use of chiral amines to form enamines can lead to asymmetric induction, providing a route to enantiomerically enriched α-substituted ketones. This is known as the Stork enamine alkylation. libretexts.org

In the case of this compound, reaction with a chiral amine, such as (S)-(-)-proline, would form a chiral enamine. The subsequent reaction of this enamine with an electrophile would proceed through a diastereomeric transition state, leading to the preferential formation of one enantiomer of the α-substituted product after hydrolysis of the enamine. acs.org The stereochemical outcome is dictated by the steric environment created by the chiral auxiliary, which directs the approach of the electrophile to one face of the enamine.

Isomerization and Rearrangement Processes

The structural integrity of this compound is subject to various isomerization and rearrangement reactions, influenced by thermodynamic factors and the presence of acid or base catalysts.

Ketone Chain-Walking Isomerization and Thermodynamic Control

A method for the isomerization of ketones, akin to the chain-walking of alkenes, has been developed utilizing pyrrolidine and elemental sulfur as catalysts. This reversible transformation allows for the repositioning of the carbonyl group within a cyclic framework, driven by the thermodynamic stability of the resulting isomers. acs.orgnih.govnih.goved.ac.ukresearchgate.net When applied to disubstituted cyclohexanones, such as dimethylcyclohexanone isomers, this process leads to a mixture of products with the thermodynamically most stable isomer predominating. acs.orgnih.gov For instance, both 4,4- and 3,3-dimethylcyclohexanone (B1346601) converge to a nearly identical mixture of isomers, with the 3,3-disubstituted product being the major component, indicating its greater thermodynamic stability. acs.orgnih.gov This process is, however, sensitive to steric hindrance; for example, the formation of a 2,2-disubstituted cyclohexanone is not observed, and it does not undergo isomerization under these conditions. acs.orgnih.gov The selectivity of this ketone chain-walking process is influenced by the substitution pattern, with a general preference for the formation of 3-substituted isomers over their 2-substituted counterparts. acs.orgnih.gov

This type of isomerization operates under thermodynamic control, meaning the final product distribution reflects the relative energies of the isomers. princeton.eduresearchgate.netrsc.org The reaction proceeds until an equilibrium is reached, favoring the most stable molecular arrangement. acs.orgnih.gov

Acid- or Base-Catalyzed Epimerization at Stereocenters Alpha to the Carbonyl

The stereochemistry of this compound at the carbon atoms adjacent (alpha) to the carbonyl group can be altered through epimerization, a process catalyzed by either acids or bases. mdpi.com This reaction involves the reversible conversion of one diastereomer into another. In the context of substituted cyclohexanones, this can lead to a mixture of cis and trans isomers.

The rate of epimerization relative to other reactions, such as reduction, is a critical factor in determining the stereochemical outcome of a transformation. For instance, in the reduction of 2,6-dimethylcyclohexanones, the potential for epimerization of the starting ketone can influence the final ratio of alcohol diastereomers. researchgate.netcdnsciencepub.com The presence of an acid or base catalyst facilitates the formation of an enol or enolate intermediate, which is planar at the alpha-carbon, allowing for the subsequent re-protonation from either face, leading to the possibility of inversion of stereochemistry.

Regio- and Stereoselective Oxidation and Reduction Pathways

The reactivity of this compound extends to oxidation and reduction reactions, where the selectivity of these transformations is a key area of investigation.

Selective Oxidation of C-H Bonds in Dimethylcyclohexanes and Analogs (e.g., P450 mimics, non-heme iron complexes)

The selective oxidation of C-H bonds in alkanes is a significant challenge in organic synthesis. rsc.orgnih.govmdpi.comnih.gov Research in this area has explored the use of various catalysts to achieve regioselectivity and stereoselectivity.

P450 Mimics: Cytochrome P450 enzymes are known for their ability to catalyze a wide range of oxidation reactions in biological systems. nih.govnih.govfrontiersin.org Synthetic mimics of these enzymes have been developed to replicate their catalytic activity in the laboratory. researchgate.netdocumentsdelivered.com These mimics can be used to hydroxylate C-H bonds in substrates like dimethylcyclohexanes. The stereoselectivity of these reactions is a key aspect, with the oxidation of cis- and trans-1,2-dimethylcyclohexane being a common method to probe the nature of the catalyst and the lifetime of any radical intermediates. mdpi.commdpi.com

Non-Heme Iron Complexes: Non-heme iron complexes are another important class of catalysts for C-H bond oxidation. rsc.orgnih.govdoi.orguniroma1.ituchicago.edu These complexes can activate oxidants like hydrogen peroxide to generate highly reactive species capable of oxidizing alkanes. nih.govdoi.org Studies on the oxidation of cyclohexane and its derivatives with non-heme iron complexes have provided insights into the reaction mechanisms, which can involve both metal-based and radical-driven pathways. mdpi.comrsc.orguniroma1.it The stereospecificity of the oxidation of dimethylcyclohexanes can be used to differentiate between these mechanisms. mdpi.comnih.gov For example, a lack of stereospecificity in the oxidation of cis- or trans-dimethylcyclohexane suggests the involvement of long-lived alkyl radicals. nih.gov

The table below summarizes findings from various studies on the oxidation of dimethylcyclohexane isomers.

Catalyst SystemSubstrateKey Findings
Dioxirane with cyclodextrinstrans/cis-1,3- and 1,2-dimethylcyclohexaneYielded corresponding hydroxylation products. rsc.org
Non-heme iron complexcis- or trans-dimethylcyclohexaneNonstereospecific oxidation indicated the formation of long-lived alkyl radicals. nih.gov
Mn complexes with aminopyridine ligandscis-1,2-dimethylcyclohexaneHigh stereospecificity (>99% retention of configuration) was observed. mdpi.com

Selective Reduction to Corresponding trans-3,4-Dimethylcyclohexanols

The reduction of the carbonyl group in this compound leads to the formation of the corresponding trans-3,4-dimethylcyclohexanols. nih.gov The stereochemistry of the resulting alcohol is a critical aspect of this transformation. The reduction of substituted cyclohexanones can yield both axial and equatorial alcohols, and the ratio of these products is influenced by the reducing agent, the solvent, and the steric environment of the carbonyl group. researchgate.netcdnsciencepub.com

For example, the reduction of 2,6-dimethylcyclohexanones with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) has been systematically studied, revealing that the stereochemical outcome can be contrary to expectations based on established models for cyclohexanone reduction. researchgate.netcdnsciencepub.com These studies highlight the subtle interplay of factors that govern the facial selectivity of hydride attack on the carbonyl carbon.

The synthesis of trans-4-t-butylcyclohexanol from the corresponding ketone has been achieved with high stereoselectivity using lithium aluminum hydride. orgsyn.org Similarly, methods for the preparation of other trans-substituted cyclohexanols often involve the reduction of the corresponding ketone followed by separation of the cis and trans isomers. google.comgoogle.com

Cycloaddition and Pericyclic Reactions Involving this compound Derivatives

While direct cycloaddition reactions involving the ketone functionality of this compound are less common, its derivatives, particularly those containing unsaturation in the cyclohexane ring, can participate in a variety of pericyclic reactions. msu.edulibretexts.org

Pericyclic reactions, which proceed through a cyclic transition state, are broadly categorized into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org The stereochemistry of these reactions is often highly controlled by the symmetry of the molecular orbitals involved. libretexts.org

For instance, derivatives of this compound that are converted into conjugated dienes could potentially undergo Diels-Alder [4+2] cycloaddition reactions. nih.gov The stereochemistry of the dimethyl groups on the cyclohexene ring would influence the facial selectivity of the dienophile's approach.

Electrocyclic reactions, which involve the formation or breaking of a sigma bond within a conjugated system to form a ring, are also a possibility for unsaturated derivatives. libretexts.orglibretexts.org The thermal or photochemical conditions of the reaction dictate the stereochemical outcome of the ring closure or opening in a predictable manner based on the Woodward-Hoffmann rules. libretexts.org

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of substituted cyclohexanones plays a crucial role in determining the outcome of their reactions, particularly in reduction reactions. In the case of this compound, the trans configuration of the methyl groups influences the approach of reagents and thus the stereoselectivity of the products. For instance, in sodium borohydride reductions of substituted cyclohexanones, the ratio of axial to equatorial alcohol products is a well-studied phenomenon. For this compound, the reduction has been reported to yield a specific ratio of the corresponding diastereomeric alcohols, highlighting the directing effect of the methyl groups on the hydride attack datapdf.com.

The stereochemical outcome of oxidation reactions is also influenced by the substrate's configuration. In the oxidation of trans-1,2-dimethylcyclohexane, a related compound, by an osmium(VI) nitrido complex, a variety of products are formed, including trans-3,4-dimethylcyclohexanol and this compound acs.org. The formation of these products with retained and altered stereochemistry at different positions underscores the intricate influence of the starting material's stereoisomerism on the reaction pathway.

Catalytic Transformations Using this compound as a Substrate or Ligand Precursor

While the direct use of this compound as a ligand precursor is not extensively documented in the reviewed literature, its structural motif is relevant in the context of ligands derived from the corresponding diamine. The synthesis of complex ligands often starts from precursors like (±)-trans-1,2-diaminocyclohexane, which can be elaborated into chiral ligands for asymmetric catalysis acs.org. These ligands can then be used to create metal complexes that catalyze various transformations.

Asymmetric Catalysis for Derivatization to Chiral Products

The rigid cyclohexane backbone of this compound makes it and its derivatives interesting substrates in asymmetric catalysis. While direct asymmetric catalysis on this specific ketone is not detailed in the provided sources, related transformations highlight the potential for producing chiral products. For example, the oxidation of trans-1,2-dimethylcyclohexane using a salen-type osmium(VI) nitrido complex yields several chiral products, including trans-1,2-dimethylcyclohexanol, cis-1,2-dimethylcyclohexanol, trans-2,3-dimethylcyclohexanol, trans-2,3-dimethylcyclohexanone, trans-3,4-dimethylcyclohexanol, and this compound acs.org. The distribution of these products showcases the catalyst's influence on the reaction's stereochemical outcome.

In another study, the oxidation of cis- and trans-1,2-dimethylcyclohexane was catalyzed by non-heme iron complexes. The product distribution was found to be dependent on the stereochemistry of the substrate and the nature of the catalyst. For the oxidation of trans-1,2-dimethylcyclohexane, the products included this compound acs.org.

Table 1: Product Distribution in the Catalytic Oxidation of trans-1,2-Dimethylcyclohexane

Catalyst/Oxidant SystemProductYield (%)
[OsVI(N)(L)(CH3OH)]+ / H2O2trans-1,2-dimethylcyclohexanol48
cis-1,2-dimethylcyclohexanol4
trans-2,3-dimethylcyclohexanol8
trans-2,3-dimethylcyclohexanone3
trans-3,4-dimethylcyclohexanol5
This compound2
Fe(bpmcn)(MeCN)22 / H2O2trans-1,2-dimethylcyclohexanol24
cis-2,3-dimethylcyclohexanone5
cis-3,4-dimethylcyclohexanone (B3256878)8
This compound7

Note: The yields are based on the total product distribution as reported in the respective studies. acs.orgacs.org

Mechanistic Probes through Kinetic Isotope Effects and Spectroscopic Intermediates

Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. In the context of catalytic oxidations that can produce this compound, a KIE of 2.4 was measured in competition studies between protonated and deuterated cyclohexane using a non-heme iron complex as the catalyst acs.org. This value is indicative of a rate-determining step involving C-H bond cleavage.

Spectroscopic studies have also been employed to identify reactive intermediates in these catalytic cycles. In the reaction of an iron(II) complex with H₂O₂, a green intermediate with an optical feature at 690 nm was observed in the absence of a hydrocarbon substrate. This intermediate is proposed to be a key player in the oxidation mechanism. While this observation was not made in a reaction directly involving this compound, it provides insight into the mechanism of related catalytic systems that can act on similar substrates.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure in solution. For trans-3,4-Dimethylcyclohexanone, specific NMR methodologies are employed to tackle the challenges of stereochemical assignment.

Application of Quantitative 13C NMR for Isomer Ratio Determination

In synthetic procedures, the formation of this compound may be accompanied by its cis-isomer. Quantitative ¹³C NMR spectroscopy serves as a precise tool for determining the ratio of these diastereomers in a mixture. Unlike ¹H NMR, the signals in ¹³C NMR are often well-resolved, with each unique carbon atom producing a distinct peak.

The key to quantitative analysis is to ensure that the integrated intensity of each carbon signal is directly proportional to the number of nuclei it represents. This is achieved by acquiring the spectrum with broadband proton decoupling and a sufficient relaxation delay (D1) between pulses. nih.gov A long relaxation delay allows all carbon nuclei, regardless of their local environment, to fully return to their equilibrium state before the next pulse, ensuring that the resulting signal integrations are accurate. For structural isomers like the cis and trans forms of 3,4-dimethylcyclohexanone (B1585827), certain carbon atoms will have unique chemical shifts, allowing for their distinct integration. researchgate.net For instance, the symmetry differences between the cis (meso) and trans (chiral) isomers lead to a different number of expected signals, aiding in identification. The ratio of the integrals for corresponding, well-separated peaks of the trans and cis isomers directly yields their molar ratio in the sample. nih.gov Studies on similar substituted cyclohexanes have demonstrated that this technique can achieve high accuracy, often within a few percent. nih.gov

Table 1: Illustrative ¹³C NMR Data for Isomer Ratio Calculation of a 3,4-Dimethylcyclohexanone Mixture Note: The chemical shift values below are hypothetical and for illustrative purposes.

Carbon SignalIsomerHypothetical Chemical Shift (ppm)Integral ValueIsomer Ratio (%)
C=O (Carbonyl)This compound211.585.3trans:cis = 85.3 : 14.7 ≈ 85:15
cis-3,4-Dimethylcyclohexanone (B3256878)212.114.7
CH₃ (C4-Methyl)This compound15.285.1trans:cis = 85.1 : 14.9 ≈ 85:15
cis-3,4-Dimethylcyclohexanone14.814.9

2D NMR Techniques (e.g., NOESY, ROESY) for Conformational and Configurational Assignments

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are critical for determining the relative configuration and preferred conformation of this compound. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing information that is independent of through-bond J-coupling. columbia.eduresearchgate.net

For a substituted cyclohexane (B81311), the key is to determine the axial or equatorial orientation of the substituents in the dominant chair conformation. In this compound, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. A NOESY or ROESY spectrum would confirm this by showing characteristic correlations. For instance, in the diequatorial conformer, a NOE correlation would be expected between the axial proton at C3 and the axial protons at C2 and C5. Conversely, the equatorial methyl group at C3 would show correlations to the adjacent equatorial proton at C2 and the axial proton at C4. The presence or absence of specific cross-peaks allows for an unambiguous assignment of the relative stereochemistry and the dominant solution-state conformation. researchgate.net

Table 2: Expected Key NOESY/ROESY Correlations for the Diequatorial Conformer of this compound Note: Hₐₓ = axial proton, Hₑq = equatorial proton, Me = methyl group.

Interacting ProtonsExpected Correlation StrengthStructural Information Provided
Hₐₓ at C3 ↔ Hₐₓ at C2 / Hₐₓ at C5StrongConfirms axial orientation of H at C3.
Hₐₓ at C4 ↔ Hₐₓ at C5 / Hₐₓ at C-H of C3-MeStrongConfirms axial orientation of H at C4.
Protons of C3-Me(eq) ↔ Hₑq at C2 / Hₐₓ at C4Medium to WeakConfirms equatorial orientation of the C3-methyl group.
Protons of C4-Me(eq) ↔ Hₑq at C5 / Hₐₓ at C3Medium to WeakConfirms equatorial orientation of the C4-methyl group.

Use of Chiral Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a chiral sample, NMR spectroscopy can be used in conjunction with a chiral shift reagent (CSR). nih.gov These reagents, often lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) or other chiral solvating agents, form transient diastereomeric complexes with the enantiomers of the substrate. harvard.edu This interaction induces small, but measurable, differences in the chemical shifts for corresponding protons or carbons of the two enantiomers. harvard.edutcichemicals.com

When a CSR is added to an NMR tube containing a non-racemic sample of this compound, a single peak in the original spectrum (e.g., the carbonyl carbon or a methyl group) will split into two separate signals, one for the (3R,4R)-CSR complex and one for the (3S,4S)-CSR complex. The ratio of the integrals of these two new peaks is a direct measure of the ratio of the enantiomers, from which the enantiomeric excess can be calculated (e.e. = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100%). The effectiveness of a given CSR can depend on the substrate, solvent, and temperature, sometimes requiring screening of different reagents to achieve optimal peak separation. harvard.edu

Table 3: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination of this compound

Proton Signal (e.g., C3-Methyl)Chemical Shift (ppm) without CSRChemical Shift (ppm) with CSRIntegral
C3-CH₃0.95 (doublet)1.25 (Signal for (3R,4R) enantiomer)75
1.22 (Signal for (3S,4S) enantiomer)25
Calculated Enantiomeric Excess (e.e.): |(75 - 25)| / (75 + 25) * 100% = 50%

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. They are the most powerful methods for the non-ambiguous assignment of absolute configuration.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

For a molecule like this compound, which has a carbonyl (C=O) n→π* electronic transition around 280-300 nm, the sign and intensity of the corresponding ECD band (known as a Cotton effect) is dictated by the chirality of the molecule. The modern approach involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.govnih.gov This is done by first performing a conformational search using computational methods (like Density Functional Theory, DFT) to identify the low-energy conformers. Then, the ECD spectrum for each conformer is calculated using Time-Dependent DFT (TD-DFT). The final calculated spectrum is a Boltzmann-averaged composite of the spectra of the individual conformers. By matching the experimental spectrum to the calculated spectrum for one of the known absolute configurations ((3R,4R) or (3S,4S)), the absolute configuration of the sample can be assigned with high confidence. nih.gov

Table 4: Comparison of Experimental and Calculated ECD Data for Absolute Configuration Assignment Note: Data is hypothetical for illustrative purposes.

Sourceλₘₐₓ (nm)Sign of Cotton Effect (Δε)Conclusion
Experimental Sample295Positive (+)The experimental spectrum matches the calculated spectrum for the (3R,4R) configuration.
TD-DFT Calculated for (3R,4R)-isomer298Positive (+)
TD-DFT Calculated for (3S,4S)-isomer298Negative (-)

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region where molecular vibrations occur. nih.govnih.gov VCD provides a rich fingerprint of the entire molecular stereostructure, as it is sensitive to the chirality of the molecule as a whole. rsc.org It has emerged as a highly reliable method for the assignment of absolute configuration and conformation in solution, even for molecules with multiple conformers or lacking a UV-Vis chromophore. rsc.orgrsc.org

The process for VCD analysis is analogous to that of ECD. nih.gov The experimental VCD spectrum of this compound is recorded and compared to the Boltzmann-averaged spectrum calculated via DFT. Since the VCD spectrum contains many bands across the mid-IR region (e.g., 2000-900 cm⁻¹), a point-by-point comparison of the calculated and experimental spectra provides a high degree of confidence in the assignment. The sign and intensity of specific bands, such as the C=O stretch and various C-H bending modes, are particularly diagnostic of the absolute configuration.

Table 5: Illustrative VCD Spectral Data for Stereochemical Analysis of this compound Note: Data is hypothetical and for illustrative purposes.

Vibrational ModeFrequency (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (3R,4R)-isomerAssignment Confidence
C=O Stretch1715(+)(+)High
CH₂ Scissoring1450(-)(-)High
CH₃ Bending1380(+) / (-) couplet(+) / (-) coupletHigh
C-C-C Ring Deformation1150(-)(-)High

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, as this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible. To overcome this limitation, a common strategy involves the preparation of a crystalline derivative. This is typically achieved by reacting the ketone with a suitable derivatizing agent to form a stable, solid product.

While a specific crystal structure of a this compound derivative is not prominently available in the accessible literature, the methodology can be illustrated by examining the crystallographic analysis of a closely related compound, trans-1,2-Dimethylcyclohexane. In a study of this compound, single crystals were grown at low temperatures (167 K) to determine its solid-state conformation. researchgate.net The analysis revealed that the molecule adopts a chair conformation with both methyl groups in equatorial positions. researchgate.net This diequatorial arrangement is characteristic of the most stable conformation for a trans-1,2-disubstituted cyclohexane.

For this compound, a similar approach could be employed. The formation of a crystalline derivative, such as an oxime, hydrazone, or semicarbazone, would facilitate X-ray diffraction analysis. The resulting crystal structure would unambiguously confirm the trans relationship between the two methyl groups and provide detailed conformational data.

Table 1: Representative Crystallographic Data for a Related Cyclohexane Derivative

Parametertrans-1,2-Dimethylcyclohexane
Crystal SystemMonoclinic
Space GroupP2₁/n
Temperature167 K
ConformationChair
Methyl Group OrientationsBoth equatorial
Data sourced from a study on trans-1,2-Dimethylcyclohexane to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Chromatographic Separation Techniques for Stereoisomer Analysis

Chromatographic methods are indispensable for the separation and quantification of isomeric mixtures. For the 3,4-dimethylcyclohexanone system, both gas and liquid chromatography are powerful tools for resolving the diastereomers and enantiomers.

Gas chromatography (GC) is a highly effective technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation of the cis and trans isomers of 3,4-dimethylcyclohexanone is readily achievable using this method. nist.gov

The primary factors influencing the GC separation of these diastereomers are their boiling points and their interactions with the stationary phase. youtube.commsu.edu Generally, the elution order in GC follows the boiling points of the analytes, with lower-boiling compounds eluting first. msu.edu The choice of stationary phase is also critical; nonpolar phases separate based on boiling point differences, while polar phases can introduce additional selectivity based on dipole-dipole interactions. msu.edu

While specific retention time data for the cis- and this compound isomers are not readily published, a typical separation would be performed on a nonpolar or medium-polarity capillary column. The expected outcome would be two distinct peaks corresponding to the two diastereomers. The relative peak areas can be used to determine the isomeric ratio in a mixture. The Kovats retention index can be used to standardize retention times across different instruments and conditions. libretexts.org

Table 2: Typical Gas Chromatography (GC) Parameters for Isomer Separation

ParameterTypical Value/Condition
Column Type Capillary Column (e.g., DB-5, HP-5MS)
Stationary Phase 5% Phenyl-methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Flow Rate 1-2 mL/min
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Isothermal or Temperature Gradient (e.g., 50 °C for 2 min, then ramp to 200 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile or thermally labile compounds. For the analysis of stereoisomers, the use of a chiral stationary phase (CSP) is essential for resolving enantiomers. rsc.orgresearchgate.net this compound is a chiral molecule, existing as a pair of enantiomers. The separation of these enantiomers requires a chiral environment that allows for differential interactions with each enantiomer. sigmaaldrich.com

Chiral HPLC columns are packed with a stationary phase that is itself chiral. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a vast range of chiral compounds, including ketones. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com

The choice of mobile phase is also crucial and can significantly impact the separation. nih.gov Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol, ethanol) mobile phases are commonly employed for chiral separations on polysaccharide-based CSPs. nih.govnih.gov

While a specific application of chiral HPLC for the resolution of this compound enantiomers is not detailed in the available literature, the methodology is well-established for similar chiral ketones. The successful separation would yield two peaks in the chromatogram, each corresponding to one of the enantiomers.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeChiral SelectorCommon Trade Names
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Chiralcel®, Chiralpak®
Pirkle-type π-acidic or π-basic aromatic rings
Macrocyclic Glycopeptide Vancomycin, TeicoplaninChirobiotic®
Cyclodextrin-based α-, β-, or γ-CyclodextrinCyclobond®

Applications of Trans 3,4 Dimethylcyclohexanone in Complex Molecule Synthesis

Role as a Chiral Building Block in the Synthesis of Natural Products

The cyclohexanone (B45756) skeleton is a recurring motif in a multitude of natural products, many of which exhibit significant biological activities. beilstein-journals.orgnih.gov The stereoselective synthesis of these complex molecules often relies on the use of chiral starting materials that can guide the formation of new stereocenters with high fidelity. While direct examples of the total synthesis of natural products starting from trans-3,4-dimethylcyclohexanone are not extensively documented in publicly available research, its structural features make it an attractive, albeit underexplored, chiral building block.

The trans relationship of the two methyl groups in the cyclohexane (B81311) ring provides a rigid conformational bias, which can be exploited to direct the approach of reagents to the carbonyl group or to other reactive sites introduced onto the ring. This diastereoselective control is crucial in building up the complex, multi-stereocenter frameworks characteristic of many natural products, such as terpenes and alkaloids. For instance, the principles of stereocontrol demonstrated in the synthesis of highly substituted cyclohexanones from other precursors can be conceptually applied to strategies involving this compound. beilstein-journals.orgnih.gov

Table 1: Examples of Natural Product Scaffolds Containing Substituted Cyclohexane Rings

Natural Product ClassCore StructurePotential Synthetic Relevance of this compound
TerpenesVariably substituted cyclohexane/ene ringsIntroduction of defined stereocenters for subsequent elaborations.
AlkaloidsNitrogen-containing heterocyclic systems often fused to or containing cyclohexane ringsA chiral scaffold for the stereocontrolled installation of nitrogen functionalities.

This table is illustrative and based on the general prevalence of the cyclohexane motif in natural products. Specific syntheses from this compound are not detailed in the cited literature.

Precursor for Pharmaceutically Relevant Scaffolds with Defined Stereochemistry

The development of new pharmaceuticals frequently involves the synthesis of novel molecular scaffolds with precisely defined three-dimensional structures to ensure optimal interaction with biological targets. The cyclohexanone core is a key feature in numerous pharmacologically active compounds. beilstein-journals.orgnih.gov The stereochemistry of substituents on this ring can dramatically influence a molecule's biological activity, making stereoselective synthesis a critical aspect of drug discovery.

This compound, with its inherent stereochemistry, serves as a valuable starting point for the synthesis of pharmaceutically relevant scaffolds. The ketone functionality can be readily transformed into a variety of other functional groups, such as amines, alcohols, and heterocycles, allowing for the construction of diverse molecular libraries for biological screening. For example, the synthesis of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors highlights the importance of stereocontrol on a cyclohexane ring for potent biological activity. nih.gov While this specific example does not start from this compound, it underscores the principle that a stereodefined cyclohexane core is a valuable asset in medicinal chemistry. The development of synthetic routes to novel anti-inflammatory and anticancer agents often involves the stereoselective construction of cyclic systems where a molecule like this compound could potentially serve as a key intermediate. nih.govnih.gov

Table 2: Potential Pharmaceutical Scaffolds Derivable from this compound

Scaffold TypePotential Therapeutic AreaKey Synthetic Transformation
AminocyclohexanolsVariousReductive amination of the ketone
DiaminocyclohexanesAnticoagulants, AntiviralsConversion of the ketone to an oxime followed by reduction and further functionalization
Fused HeterocyclesAnticancer, Anti-inflammatoryAnnulation reactions starting from the ketone or its derivatives

This table represents potential synthetic pathways and applications based on established chemical transformations of cyclohexanones.

Intermediate in the Development of Advanced Organic Materials

The quest for novel organic materials with tailored properties, such as those for use in liquid crystal displays and organic light-emitting diodes (OLEDs), often requires the synthesis of molecules with specific shapes and electronic characteristics. Chiral molecules are of particular interest in the field of liquid crystals, as they can induce the formation of helical superstructures, leading to unique optical properties. mdpi.com

While the direct application of this compound in the synthesis of advanced organic materials is not yet a prominent area of research, its rigid, chiral structure makes it a conceptually interesting building block. For instance, it could be incorporated into the core of a mesogen (a molecule that forms liquid crystals) to introduce chirality. The synthesis of chiral liquid crystals often involves the use of chiral building blocks to control the macroscopic properties of the material. rsc.org

In the realm of OLEDs, the focus is on developing stable and efficient light-emitting molecules. osti.govresearchgate.netrsc.orgrsc.org Although research in this area primarily centers on aromatic and heterocyclic compounds, the incorporation of aliphatic, chiral moieties like a derivative of this compound could potentially influence the packing of molecules in the solid state, which in turn could affect the photophysical properties and device performance. This remains a largely unexplored area of research.

Design and Synthesis of Stereoselective Reagents Derived from this compound

The development of new stereoselective reagents and catalysts is a major driving force in modern organic synthesis. Chiral molecules derived from readily available starting materials can be used to control the stereochemical outcome of a wide range of chemical reactions. These reagents, often referred to as chiral auxiliaries, chiral ligands, or chiral catalysts, are essential for the efficient synthesis of enantiomerically pure compounds.

This compound, with its well-defined stereochemistry, represents a potential starting point for the design and synthesis of new stereoselective reagents. For example, the ketone could be converted into a chiral amine or alcohol, which could then be used as a chiral auxiliary or as a precursor to a chiral ligand for metal-catalyzed reactions. The conformational rigidity imparted by the trans-dimethyl substitution pattern could translate into high levels of stereochemical induction. Although specific examples of stereoselective reagents derived from this compound are not prevalent in the literature, the principles of their design are well-established. For instance, chiral auxiliaries are often derived from natural products or other chiral pool materials and are used to direct the stereoselective formation of new bonds. researchgate.net

Future Directions and Emerging Research Avenues for Trans 3,4 Dimethylcyclohexanone Chemistry

Development of Novel Green Chemistry Synthetic Routes (e.g., Solid-State Photoreactions)

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding synthetic strategy. For cyclohexanone (B45756) derivatives, research has demonstrated the viability of greener synthetic pathways. For instance, a highly efficient and selective hydrogenation of dimedone to 3,3-dimethylcyclohexanone (B1346601) has been achieved using a palladium and Amberlyst 15® catalyst system. researchgate.net This method offers significant advantages, including high catalyst activity, minimal by-product formation, and the elimination of an acid presence, which in turn reduces salt waste from neutralization steps. researchgate.net

Future research on trans-3,4-dimethylcyclohexanone is expected to build on such precedents, exploring catalytic systems that minimize waste and energy consumption. A key area of investigation will be the development of catalytic transfer hydrogenation protocols, which use safer hydrogen donor molecules in place of high-pressure hydrogen gas. Furthermore, the potential of solid-state photoreactions represents a nascent but promising field. These solvent-free reactions, initiated by light on crystalline substrates, could offer unparalleled efficiency and environmental benefits by drastically reducing solvent waste and potentially enabling unique selectivities not achievable in solution. The pursuit of such methods aligns with the core green chemistry goal of designing less hazardous chemical syntheses. youtube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and seamless scalability. The application of this technology to cyclohexanone-related chemistry is already showing significant promise. Notably, a single transaminase enzyme has been used in a continuous-flow system to produce trans-4-substituted cyclohexane-1-amines from their corresponding ketones. nih.govresearchgate.net This process ingeniously exploits the reversibility of the enzymatic reaction to achieve a dynamic cis-to-trans isomerization, yielding highly pure trans products. nih.govresearchgate.net

For this compound, integration with flow chemistry platforms could enable:

Precise temperature and pressure control: Leading to improved selectivity and yield in reactions such as reductions, alkylations, and condensations.

Safe handling of hazardous reagents: By minimizing the volume of reagents present at any given time.

Automated optimization: Coupling flow reactors with real-time analytical tools and machine learning algorithms to rapidly identify optimal reaction conditions.

Telescoped synthesis: Combining multiple reaction steps into a single, continuous sequence without intermediate purification, significantly streamlining the production of complex derivatives.

The successful application of flow biocatalysis to produce fragrance compounds like leather cyclohexanol (B46403) from substituted cyclohexanones further underscores the potential for this technology in transforming the synthesis of this compound derivatives. mdpi.com

Advanced Computational Modeling for De Novo Reaction Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. For substituted cyclohexanes, theoretical studies have provided deep insights into their conformational landscapes. For example, detailed computational analyses of 1,3- and 1,4-dimethylcyclohexane (B1583520) using methods like B3LYP and CCSD(T) have been performed to explore their potential energy surfaces and elucidate the mechanisms of ring inversion and topomerization. researchgate.net These studies calculate the relative thermodynamic stabilities of different chair and twist-boat conformations, which is crucial for understanding reactivity.

Applying these advanced computational tools to this compound can be expected to yield significant breakthroughs:

Conformational Analysis: Predicting the most stable ground-state conformation and the energy barriers between different conformers, which directly influences stereochemical outcomes in reactions.

Mechanism Elucidation: Modeling transition states to understand the precise pathways of reactions, such as nucleophilic additions or enolate formations, allowing for rational optimization of stereoselectivity.

De Novo Reaction Prediction: Using quantum mechanics and machine learning to predict novel, viable reaction pathways that have not yet been explored experimentally. This could uncover new transformations and synthetic routes to valuable target molecules.

By providing an atomic-level understanding of reaction dynamics, computational modeling will accelerate the discovery and refinement of new chemistry for this compound.

Exploration of Bio-Catalytic and Enzymatic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, often providing exquisite chemo-, regio-, and stereoselectivity under mild conditions. The potential for enzymatic transformations involving substituted cyclohexanones is well-documented. A landmark study demonstrated that transaminases can be used not just for the amination of a ketone but also for the dynamic de-diastereomerization of cis/trans amine mixtures. nih.gov The process selectively deaminates the cis-isomer to the corresponding ketone, which then allows for thermodynamic equilibration to the more stable trans-amine, effectively converting a diastereomeric mixture into a single, pure isomer. nih.govresearchgate.net

Future research avenues for this compound in this area include:

Screening Enzyme Libraries: Identifying novel alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and other enzymes capable of highly stereoselective reduction of the ketone to produce chiral trans-3,4-dimethylcyclohexanols.

Directed Evolution: Engineering existing enzymes to enhance their activity, stability, and selectivity specifically for the this compound substrate.

Whole-Cell Biotransformations: Utilizing microorganisms like baker's yeast, which has been successfully used for the reduction of related diketones, to perform stereoselective transformations in a cost-effective manner. orgsyn.org

These biocatalytic approaches hold the key to accessing enantiomerically pure derivatives of this compound, which are invaluable as chiral building blocks in pharmaceutical and materials science.

Investigation of this compound in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent forces. In host-guest chemistry, a larger host molecule can encapsulate a smaller guest molecule, altering its physical properties and reactivity. While the role of this compound in this field is largely unexplored, its defined three-dimensional structure makes it an intriguing candidate for investigation as a molecular guest.

Emerging research could focus on:

Complexation with Macrocycles: Studying the interactions of this compound with various host molecules such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic cavity of these hosts could encapsulate the cyclohexane (B81311) ring, potentially leading to applications in:

Solubility Enhancement: Increasing its solubility in aqueous media.

Controlled Release: Designing systems where the molecule is released in response to a specific stimulus.

Catalysis: Using the host molecule to orient the guest for a specific reaction, thereby controlling selectivity.

Self-Assembly: Investigating whether derivatives of this compound can be designed to self-assemble into larger, ordered structures like liquid crystals or organogels.

Molecular Sensing: Incorporating the molecule into sensor arrays where its binding to a host triggers a detectable signal, such as a change in fluorescence or color.

The general principles of host-guest chemistry, such as the use of macrocycles to bind and transport guest molecules within membranes, provide a conceptual framework for these future studies. nih.gov This avenue of research could open up entirely new applications for this compound in materials science and nanotechnology.

Data Tables

Table 1: Summary of Emerging Research Directions

Research AreaKey FocusPotential Outcomes & Significance
Green Chemistry Catalytic transfer hydrogenation; Solid-state photoreactions.Reduced waste, energy efficiency, improved safety, novel selectivities. researchgate.net
Flow Chemistry Integration with automated platforms; Telescoped synthesis.Enhanced control, scalability, and safety; Rapid reaction optimization. nih.govresearchgate.netmdpi.com
Computational Modeling De novo reaction prediction; Mechanism elucidation.Rational design of experiments; Discovery of novel transformations. researchgate.net
Bio-catalysis Enzyme screening (ADHs, KREDs); Directed evolution.Access to enantiomerically pure chiral building blocks; Sustainable synthesis. nih.govresearchgate.netorgsyn.org
Supramolecular Chemistry Host-guest complexation with macrocycles; Self-assembly.New applications in controlled release, molecular sensing, and advanced materials. nih.gov

Q & A

Q. What are the common synthetic routes for trans-3,4-Dimethylcyclohexanone, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves oxidation of the corresponding alcohol (trans-3,4-dimethylcyclohexanol) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Alternatively, Friedel-Crafts acylation of substituted cyclohexenes with acetyl chloride in the presence of AlCl₃ may yield the ketone. Reaction optimization requires strict temperature control (0–5°C for CrO₃) to avoid over-oxidation to carboxylic acids. Yields are highly dependent on steric effects due to the trans-3,4-dimethyl substituents, which can hinder reagent access .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of trans-3,4-Dimethylcyclohexanone?

  • Methodological Answer :
  • ¹H NMR : The axial and equatorial protons on the cyclohexanone ring exhibit distinct splitting patterns due to the substituents' spatial arrangement. For trans-3,4-dimethyl groups, coupling constants (J) between vicinal protons typically range from 2–4 Hz (axial-equatorial) and 10–12 Hz (axial-axial) .
  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1715 cm⁻¹ confirms the ketone group. The absence of -OH stretches (3300–3500 cm⁻¹) rules out residual alcohol precursors .
  • X-ray Crystallography : Resolves the trans configuration unambiguously by analyzing bond angles and torsion angles between methyl groups .

Advanced Research Questions

Q. How do axial vs. equatorial conformations of substituents influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Conformational analysis (e.g., using density functional theory (DFT) calculations) reveals that the equatorial methyl group at C3 stabilizes the transition state during nucleophilic attack by reducing steric hindrance. In contrast, the axial methyl at C4 creates torsional strain, lowering reactivity. Experimental data from reduction reactions (e.g., using NaBH₄) show a 15–20% lower yield compared to analogous cis-substituted derivatives due to this strain .

Q. What computational methods predict regioselectivity in aldol condensation reactions involving this compound?

  • Methodological Answer : Machine learning models (e.g., Template_relevance Pistachio or Reaxys_biocatalysis) trained on reaction databases can predict favorable enolate formation at C2 due to steric shielding at C3 and C4. Molecular dynamics simulations further reveal that the trans configuration disfavors cross-conjugated enolate intermediates, directing selectivity toward α,β-unsaturated ketone products .

Q. How can discrepancies between calculated and experimental yields in hydrogenation reactions of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from incomplete conformational equilibration. For example, catalytic hydrogenation of the ketone to trans-3,4-dimethylcyclohexanol may show a 10–15% deviation from DFT-predicted yields due to kinetic trapping of axial methyl conformers. Adjusting reaction parameters (e.g., using Pd/C at 50 psi H₂ and 60°C) or adding conformational "lock" agents (e.g., crown ethers) improves equilibration and aligns yields with computational models .

Safety and Handling Considerations

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent ketone oxidation. Avoid prolonged exposure to light, which can catalyze radical side reactions .
  • Hazard Mitigation : Use fume hoods for reactions involving volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves and chemical-resistant aprons due to the compound’s mild skin irritancy .

Data Contradiction Analysis

  • Example : Conflicting reports on the ketone’s solubility in ethanol (ranging from 25–40 g/100 mL) may stem from impurities in commercial samples. Purity verification via GC-MS (>98% by area) and standardized solvent drying protocols (e.g., molecular sieves) resolve such inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.